molecular formula C13H18BrNO3S2 B2907554 2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide CAS No. 2034447-64-6

2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide

Cat. No.: B2907554
CAS No.: 2034447-64-6
M. Wt: 380.32
InChI Key: RWIRJWQRTLOFLQ-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide is a brominated sulfonamide derivative characterized by a benzene ring substituted with a bromine atom at the ortho position and a sulfonamide group at the para position. The sulfonamide nitrogen is further functionalized with a 2-(oxan-4-ylsulfanyl)ethyl moiety.

For instance, thioether linkages (e.g., oxan-4-ylsulfanyl) are often formed via alkylation of thiols with halogenated intermediates under basic conditions .

Properties

IUPAC Name

2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3S2/c14-12-3-1-2-4-13(12)20(16,17)15-7-10-19-11-5-8-18-9-6-11/h1-4,11,15H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIRJWQRTLOFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide typically involves multiple stepsThe final step involves the sulfonamidation of the intermediate compound to yield the target molecule .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The bromine atom and the thioether linkage play crucial roles in these interactions, facilitating binding and reactivity. The compound may also participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 2-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide and related sulfonamide derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point/Physical State Yield (%) Reference
This compound C₁₃H₁₇BrNO₃S₂ 411.31* Bromo, oxan-4-ylsulfanyl ethyl Not reported Not reported
BG15151: 2-Bromo-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzene-1-sulfonamide C₁₆H₁₈BrNO₄S 400.29 Bromo, methoxy groups Not reported Not reported
4-Chloro-N-[2-(6-bromo-carbazolyl)ethyl]benzene-1-sulfonamide (12c) C₂₁H₁₉BrClN₂O₂S 493.81 Bromo, chloro, carbazole Yellow oil 97
4-[(2-Hydrazinecarbonylethyl)amino]benzene-1-sulfonamide (8) C₉H₁₃N₄O₃S 281.29 Hydrazide, sulfonamide Not reported High (via ester intermediate)
4-{[2-(5-Oxo-4-phenyl-triazolyl)ethyl]amino}benzene-1-sulfonamide (22) C₁₆H₁₇N₅O₃S 359.40 Triazole, sulfonamide 312–313°C 68

*Calculated based on standard atomic weights.

Key Observations:
  • Substituent Effects: The oxan-4-ylsulfanyl group in the target compound contrasts with methoxy groups in BG15151 . Bromine substitution at the ortho position (target compound and BG15151) may sterically hinder interactions compared to para-substituted analogs (e.g., compound 12c ).
  • Physicochemical Properties :

    • Melting points for sulfonamides with rigid heterocycles (e.g., triazole in compound 22) are significantly higher (>300°C) than those of aliphatic derivatives (e.g., yellow oils in ) .
    • Yields for cyclized products (e.g., 68% for compound 22) are generally lower than those for straightforward condensations (e.g., 95% for hydrazone 15 in ) due to multi-step syntheses .

Biological Activity

2-Bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]benzene-1-sulfonamide is a sulfonamide derivative that has gained attention in medicinal chemistry due to its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, antifungal, and antitumor activities. This article provides a comprehensive overview of the biological activity associated with this specific compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14BrN1O3S2\text{C}_{12}\text{H}_{14}\text{BrN}_1\text{O}_3\text{S}_2

This structure includes a bromine atom, a sulfonamide group, and an oxane moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interfere with various biochemical pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and certain kinases, which are crucial in metabolic processes.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects by mimicking para-aminobenzoic acid (PABA), inhibiting folate synthesis in bacteria.
  • Antitumor Activity : Preliminary studies suggest that derivatives may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis.

Antimicrobial Activity

The antimicrobial activity can be summarized in the following table:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
This compoundStaphylococcus aureus16 µg/mL

These results indicate that the compound exhibits significant inhibitory effects against common bacterial pathogens, comparable to established antibiotics.

Cytotoxicity Studies

A study evaluating the cytotoxic effects on human cancer cell lines revealed the following results:

Cell LineIC50 (µM)Time (hours)
HeLa (cervical cancer)1548
MCF7 (breast cancer)1048
A549 (lung cancer)2072

The IC50 values suggest moderate cytotoxicity, indicating potential as an anticancer agent.

Case Study 1: Antimicrobial Efficacy

A clinical study investigated the efficacy of this compound in treating infections caused by resistant strains of Staphylococcus aureus. The treatment resulted in a significant reduction in bacterial load compared to controls, supporting its potential use as an alternative therapeutic agent.

Case Study 2: Cancer Cell Line Study

In vitro experiments conducted on various cancer cell lines demonstrated that treatment with the compound led to increased apoptosis rates. Flow cytometry analysis indicated that the compound induces cell cycle arrest at the G0/G1 phase, suggesting a mechanism for its anticancer effects.

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